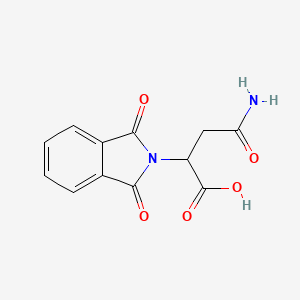

N-phthaloyl asparagine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-(1,3-dioxoisoindol-2-yl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5/c13-9(15)5-8(12(18)19)14-10(16)6-3-1-2-4-7(6)11(14)17/h1-4,8H,5H2,(H2,13,15)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHJNPKWNYXBKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of N Phthaloyl Asparagine Systems

N-Phthaloyl Group as a Robust Protecting Group

The phthaloyl (Phth) group is a widely utilized protecting group for primary amines in organic synthesis, particularly in the realm of peptide and carbohydrate chemistry. niscpr.res.intandfonline.comorganic-chemistry.orgnih.gov Its utility stems from its ability to be installed efficiently and its stability under a range of reaction conditions. niscpr.res.invulcanchem.com The phthaloyl group is introduced by reacting an amine with phthalic anhydride (B1165640). niscpr.res.inekb.eg In peptide synthesis, protection of the α-amino group is crucial to prevent unwanted side reactions and to control the sequence of amino acid addition. nowgonggirlscollege.co.in The phthaloyl group serves this purpose effectively, as it is stable to the conditions required for peptide bond formation. niscpr.res.in

Chemical Stability and Regioselective Deprotection Protocols

Phthalimides exhibit significant stability, particularly in acidic conditions, but are susceptible to cleavage by nucleophiles. thieme-connect.de This differential reactivity allows for selective deprotection in the presence of other acid-labile protecting groups. The most common method for the removal of the phthaloyl group is hydrazinolysis. thieme-connect.dersc.org

Hydrazinolysis remains the preferred method for cleaving the phthaloyl group. thieme-connect.de The reaction proceeds through nucleophilic attack of hydrazine (B178648) on one of the carbonyl carbons of the phthalimide (B116566) ring. This initial attack leads to the formation of a tetrahedral intermediate. Subsequent intramolecular cyclization and cleavage of the C-N bond releases the free amine and forms the stable cyclic byproduct, phthalhydrazide (B32825). core.ac.uk

The selectivity of hydrazinolysis is a key feature. While effective for deprotecting phthalimides, hydrazine can also react with other functional groups. For instance, in the synthesis of certain complex molecules, hydrazine has been observed to reduce acetylene (B1199291) functionalities, a side reaction attributed to the in situ formation of diimide from the oxidation of hydrazine. thieme-connect.de In the context of penicillins and cephalosporins, the azetidinone carbonyl is more reactive towards hydrazine than the phthalimido carbonyl, leading to undesired cleavage of the β-lactam ring. core.ac.uk To circumvent this, the reactivity of the imide can be enhanced by converting it to an isoimide, which is more susceptible to hydrazinolysis. core.ac.uk

The use of substituted hydrazines, such as methylhydrazine, can offer advantages. In some cases, it provides a cleaner reaction and easier workup due to the altered properties of the resulting hydrazide byproduct. core.ac.uk For example, the use of methylhydrazine in the deprotection of phthalimido-containing cephalosporins and penicillins leads to the formation of N-methylphthalhydrazide. core.ac.uk This byproduct is less acidic than phthalhydrazide and does not form a complex with the liberated amine, simplifying the isolation of the desired product. core.ac.uk

Table 1: Comparison of Hydrazinolysis Reagents for Phthaloyl Deprotection

| Reagent | Substrate Class | Byproduct | Advantages | Disadvantages |

|---|---|---|---|---|

| Hydrazine (N₂H₄) | General Phthalimides | Phthalhydrazide | Widely applicable, effective. thieme-connect.de | Can cause side reactions (e.g., reduction of alkynes); can be difficult to separate product from byproduct complex. thieme-connect.decore.ac.uk |

| Methylhydrazine (CH₃NHNH₂) | Cephalosporins, Penicillins | N-Methylphthalhydrazide | Cleaner reaction, easier product isolation due to less acidic byproduct. core.ac.uk | May not be as universally applicable as hydrazine. |

While hydrazinolysis is prevalent, its potential for side reactions and the sometimes harsh conditions required have prompted the exploration of alternative deprotection methods. mdma.chorganic-chemistry.org A particularly mild and effective alternative involves a two-stage, one-flask procedure using sodium borohydride (B1222165) (NaBH₄) followed by treatment with acetic acid. mdma.chorganic-chemistry.org This method converts phthalimides to the corresponding primary amines without the need for hydrazine. mdma.chorganic-chemistry.org

The mechanism involves the reduction of the phthalimide to an o-hydroxymethyl benzamide (B126) intermediate by NaBH₄. organic-chemistry.org Subsequent treatment with aqueous acetic acid induces lactonization, releasing the free amine and phthalide (B148349) as a byproduct, which can be easily removed. organic-chemistry.org This method has been shown to be effective for a variety of phthalimide derivatives, including those of α-amino acids, with no significant racemization observed. organic-chemistry.orgmdma.chorganic-chemistry.org

Other nucleophiles have also been investigated for phthaloyl group removal. Ethylenediamine has been used for the cleavage of the related tetrachlorophthaloyl (TCP) group under very mild conditions, where esters and even unsubstituted phthalimides remain intact. nih.gov This high degree of selectivity highlights the potential for developing orthogonal deprotection strategies in complex syntheses.

Table 2: Alternative Reagents for N-Phthaloyl Deprotection

| Reagent(s) | Conditions | Key Features |

|---|---|---|

| Sodium Borohydride (NaBH₄), then Acetic Acid | Two-stage, one-flask; near-neutral pH. mdma.chorganic-chemistry.org | Avoids hydrazine; mild conditions prevent racemization of α-amino acids. organic-chemistry.orgmdma.chorganic-chemistry.org |

| Ethylenediamine | Mild conditions, room temperature. tandfonline.comnih.govnih.gov | Highly selective for tetrachlorophthaloyl (TCP) group over unsubstituted phthaloyl group. nih.gov |

Influence of N-Phthaloyl Protection on Peptide Bond Formation Efficiency

The choice of an N-protecting group in peptide synthesis can significantly impact the efficiency of peptide bond formation and the stereochemical integrity of the amino acid residues. nih.govwiley-vch.de The phthaloyl group, by protecting both hydrogens of the primary amine, can prevent certain side reactions. organic-chemistry.org However, a major concern in peptide synthesis is racemization of the activated amino acid residue during the coupling step. nih.govglobalresearchonline.net

N-acyl protected amino acids, including N-phthaloyl derivatives, can be susceptible to racemization via the formation of an oxazolone (B7731731) intermediate when the carboxyl group is activated for peptide bond formation. ekb.egglobalresearchonline.net The extent of racemization can be influenced by the coupling method and the specific amino acid. ekb.egnih.gov However, some studies suggest that the phthaloyl method can be used to synthesize stereochemically pure peptide derivatives. acs.org Indeed, the use of N-phthaloyl amino acids is reported in methods that proceed without racemization. researchgate.netresearchgate.net The synthesis of N-phthaloyl amino acids itself can be achieved under mild conditions that avoid racemization. ekb.egresearchgate.net For example, using phthalic anhydride in acetic acid or via microwave-assisted methods can yield N-phthaloyl amino acids with high optical purity. ekb.eg

The steric bulk of the N-phthaloyl group can also influence reactivity. In some cases, a bulky protecting group on the amino function of a glycosamine acceptor can direct incoming electrophiles to other positions on the sugar ring. nih.gov This steric effect, while potentially useful for regioselective reactions, could also hinder the approach of the incoming amine during peptide bond formation, thus affecting coupling efficiency, especially with sterically demanding amino acids.

Directed C–H Functionalization Mediated by Asparagine Residues

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of organic molecules, offering a more atom- and step-economical approach to synthesis. snnu.edu.cnnih.govnih.govrsc.orgacs.org A common strategy to achieve regioselectivity in these reactions is the use of directing groups, which coordinate to the metal catalyst and position it in proximity to a specific C-H bond. snnu.edu.cnnih.govnih.govacs.org

Internal Directing Group Capabilities of Asparagine Side Chain in Transition Metal Catalysis

Recent research has demonstrated that the side chain of the amino acid asparagine (Asn) can act as an internal directing group in transition metal-catalyzed C-H functionalization reactions. researchgate.netnih.govrsc.org This is a significant development as it utilizes a naturally occurring amino acid residue to direct the reaction, circumventing the need to install and subsequently remove an external directing group. nih.govrsc.org

In the context of N-phthaloyl protected peptides, the asparagine side chain amide, in conjunction with the backbone amide, can form a bidentate N,N-ligand that coordinates to a palladium catalyst. nih.govrsc.org This coordination facilitates the formation of a 5,6-fused bicyclic palladacycle intermediate, which directs the site-selective arylation of C(sp³)–H bonds at the N-terminus of di-, tri-, and tetrapeptides. nih.govrsc.org Control experiments have confirmed the essential role of the asparagine side chain; when it is replaced with a methyl group, no arylation product is observed. nih.gov This methodology has been successfully applied to the late-stage functionalization of peptides, including the synthesis of analogues of the agouti-related protein (AGRP) active loop. researchgate.netnih.govrsc.org The N-phthaloyl group at the N-terminus is compatible with these reaction conditions and can be removed after the C-H functionalization step to provide the free amine. rsc.org

Table 3: Summary of Asparagine-Directed C–H Functionalization

| Catalytic System | Directing Moiety | Functionalization | Key Intermediate | Substrate Scope |

|---|---|---|---|---|

| Palladium(II) catalyst (e.g., PdCl₂) with AgOAc and KF. nih.govrsc.org | Asparagine side chain amide and backbone amide. nih.govrsc.org | C(sp³)–H arylation. nih.govrsc.org | 5,6-fused bicyclic palladacycle. nih.govrsc.org | N-phthaloyl protected di-, tri-, and tetrapeptides containing asparagine. nih.govrsc.org |

Palladium-Catalyzed C(sp³)–H Arylation of N-Phthaloyl-Protected Peptides

The direct functionalization of C(sp³)–H bonds is a powerful strategy for the late-stage modification of complex molecules like peptides. Palladium catalysis has been instrumental in this area, with N-phthaloyl-protected amino acids serving as key substrates. Early work demonstrated the feasibility of Pd-catalyzed C(sp³)–H arylation of N-phthaloyl amino acids using directing groups like 8-aminoquinoline (B160924). rhhz.net This approach allowed for the arylation of various amino acid derivatives, including those of leucine, phenylalanine, alanine (B10760859), isoleucine, and valine, at their β- or γ-C(sp³)–H bonds. rhhz.net

A significant advancement came with the discovery that the native asparagine (Asn) residue within a peptide sequence could act as an internal directing group for C(sp³)–H arylation. thieme-connect.dersc.org This obviated the need for external directing groups, which often require additional steps for installation and removal. rsc.org The reaction proceeds efficiently at the N-terminus of di-, tri-, and even tetrapeptides, showcasing its potential for modifying larger peptide structures. rhhz.netrsc.org The process is believed to follow a Pd(II)/Pd(IV) catalytic cycle. rsc.org

The substrate scope for this native asparagine-assisted arylation is broad, accommodating a variety of aryl iodides with both electron-donating and electron-withdrawing substituents. rsc.org Furthermore, different aliphatic amino acids at the C-terminus of tripeptides are well-tolerated. rsc.org This methodology provides a direct route to structurally diverse, non-natural peptides. rsc.org

For instance, the arylation of dipeptides using this method has been demonstrated with various aryl iodides, as shown in the table below.

| Entry | Dipeptide Substrate | Aryl Iodide | Product | Yield (%) |

| 1 | Phth-Asn-Gly-OMe | 4-Iodo-xylene | Arylated Dipeptide | 75 |

| 2 | Phth-Asn-Ala-OMe | 4-Iodo-anisole | Arylated Dipeptide | 72 |

| 3 | Phth-Asn-Val-OMe | 1-Iodo-4-nitrobenzene | Arylated Dipeptide | 68 |

| 4 | Phth-Asn-Leu-OMe | 1-Iodo-4-fluorobenzene | Arylated Dipeptide | 70 |

| 5 | Phth-Asn-Phe-OMe | 4-Iodobiphenyl | Arylated Dipeptide | 63 |

| Data sourced from research on late-stage C(sp³)–H arylation of peptides. rsc.org |

Elucidation of Coordination Modes and Palladacycle Intermediates

The mechanism of palladium-catalyzed C–H activation is intrinsically linked to the coordination of the substrate to the palladium center. In the context of N-phthaloyl-protected amino acids, various coordination modes and the formation of palladacycle intermediates are crucial for reactivity and selectivity. uva.es

The N-phthaloyl group, often in conjunction with an auxiliary directing group like 8-aminoquinoline (AQ), facilitates the formation of a stable palladacycle. acs.orgresearchgate.net This intermediate brings the targeted C–H bond in close proximity to the palladium center, enabling its activation. The formation of a six- or seven-membered ring palladacycle has been proposed as a key step in the catalytic cycle. acs.org The structure of these palladacycles has been investigated, and in some cases, they have been isolated and characterized, providing strong evidence for the proposed mechanistic pathways. acs.org

The catalytic cycle is generally believed to proceed through a Pd(II)/Pd(IV) mechanism. acs.orgnih.gov This involves:

Formation of a palladium-amide complex.

Cyclometalation to form the palladacycle intermediate.

Oxidative addition of the coupling partner (e.g., an aryl iodide) to the Pd(II) center, generating a Pd(IV) species.

Reductive elimination to form the C–C bond and regenerate the Pd(II) catalyst. acs.org

The nature of the directing group and the specific amino acid residue can influence the stability and reactivity of the palladacycle, thereby dictating the outcome of the reaction. For example, the use of different directing groups can allow for the selective mono- or diarylation of C(sp³)–H bonds. acs.org

Substrate Scope and Site Selectivity in Directed Functionalizations

The substrate scope and site selectivity of these palladium-catalyzed reactions are critical aspects that determine their synthetic utility. The use of directing groups has been a cornerstone in controlling where the functionalization occurs on the amino acid or peptide backbone.

The 8-aminoquinoline (AQ) directing group has proven to be highly effective for the arylation of β-C(sp³)–H bonds in N-phthaloyl alanine derivatives. researchgate.net This methodology allows for the introduction of a wide range of aryl groups, including those with steric hindrance, onto the alanine side chain. researchgate.netrsc.org The choice of directing group can be crucial; for instance, while several directing groups work for less hindered aryl iodides, a less sterically restricted 2-pyridylethylamine (PE) directing group was found to be uniquely effective for coupling with sterically hindered aryl iodides. researchgate.netrsc.org

The inherent structure of the amino acid itself can also direct functionalization. As mentioned earlier, the side chain of asparagine can direct arylation to the N-terminal residue of a peptide. thieme-connect.dersc.org This highlights the potential for achieving site selectivity without the need for external directing groups, relying instead on the native functionalities within the peptide.

The functionalization is not limited to arylation. Other transformations such as alkylation, acetoxylation, and silylation have also been achieved with high site selectivity, demonstrating the versatility of this palladium-catalyzed approach for modifying amino acids and peptides. rhhz.netresearchgate.net

The following table summarizes the arylation of a PE-coupled N-phthaloyl alanine substrate with various sterically hindered aryl iodides.

| Entry | Aryl Iodide | Product | Yield (%) |

| 1 | 1-Iodo-2-methoxybenzene | β-Arylated Alanine Derivative | 85 |

| 2 | 1-Iodo-2-nitrobenzene | β-Arylated Alanine Derivative | 78 |

| 3 | 1-Iodo-2-chlorobenzene | β-Arylated Alanine Derivative | 75 |

| 4 | Methyl 2-iodobenzoate | β-Arylated Alanine Derivative | 82 |

| Data sourced from studies on the arylation of phthaloyl alanine with hindered aryl iodides. rsc.org |

Transformations Involving Amide Bond Cleavage and Formation

Beyond C–H functionalization, N-phthaloyl asparagine and related derivatives are involved in intriguing transformations centered around the cleavage and formation of amide bonds, again often facilitated by palladium catalysis.

Palladium-Catalyzed Selective C–N Bond Cleavage in N-Phthaloyl Amino Acid Amides

Amide bonds are notoriously stable and generally unreactive due to resonance stabilization. acs.orgnih.gov However, recent research has demonstrated that palladium catalysis can enable the selective cleavage of the C–N bond in the secondary amide of N-phthaloyl amino acid amides. acs.orgnih.gov This selective activation provides a powerful tool for the modification of amino acid derivatives. acs.orgnih.gov

The reaction exhibits excellent chemoselectivity, targeting the secondary amide while leaving the phthalimide group and other functionalities intact. acs.orgnih.gov The mechanism is thought to involve the coordination of the palladium catalyst to the amide, facilitating the cleavage of the otherwise inert C–N bond. The steric and electronic properties of the amino acid side chain can influence the efficiency of this C–N bond activation. acs.org

Transamidation and Decarbonylation Pathways

The selective C–N bond cleavage opens up pathways for subsequent transformations, most notably transamidation and decarbonylation. acs.orgnih.gov

In the transamidation pathway, the activated amide can react with various nitrogen nucleophiles, effectively replacing the original amine portion of the amide. Isocyanates have been successfully employed as transamidation reagents in this context. acs.org This provides a direct method for synthesizing new amide derivatives from existing ones, which is highly valuable for creating libraries of modified amino acids and peptides. thieme-connect.com

Alternatively, a decarbonylation pathway can occur, leading to the removal of the carbonyl group from the phthalimide. acs.orgnih.gov This transformation can be utilized to access d-amino acid derivatives, further expanding the synthetic utility of this methodology. acs.org

These palladium-catalyzed C–N bond cleavage and subsequent functionalization reactions represent a significant departure from traditional methods of amide synthesis and modification, offering a more direct and selective approach. acs.orgnih.govresearchgate.net

Participation of this compound in Cascade and Tandem Reactions

A cascade reaction, also known as a domino or tandem reaction, involves two or more consecutive reactions where each subsequent step is triggered by the functionality formed in the preceding step, all occurring in a single pot without the isolation of intermediates. wikipedia.org this compound and its derivatives can participate in such elegant and efficient reaction sequences.

For example, a palladium-catalyzed C(sp³)–H activation of an N-phthaloyl amino acid can be the initiating step of a cascade sequence. The newly introduced functional group can then undergo a subsequent intramolecular reaction, leading to the formation of complex cyclic structures. The synthesis of cyclophane-braced peptide macrocycles via an intramolecular C(sp³)–H arylation is a prime example of such a process. thieme-connect.dersc.org

Furthermore, the selective C–N bond cleavage discussed previously can be integrated into cascade sequences. For instance, after the initial C–N cleavage, the resulting intermediate could be trapped in an intramolecular fashion to construct heterocyclic systems. While specific examples focusing solely on this compound in complex, multi-step cascade reactions are still emerging, the foundational reactivity of N-phthaloyl amino acids in palladium-catalyzed processes suggests a fertile ground for the future development of such sophisticated transformations. The ability to combine C–H activation, C–N cleavage, and other bond-forming events in a single operation holds immense promise for the rapid assembly of complex molecular architectures from simple this compound-derived starting materials. benthamdirect.commdpi.com

Stereochemical Control and Chiral Purity in N Phthaloyl Asparagine Chemistry

Strategies for Retention of Chiral Configuration During Phthaloylation

The introduction of the phthaloyl group onto the asparagine molecule is a critical step that can jeopardize the stereochemical integrity of the α-carbon. The reaction conditions must be carefully controlled to prevent racemization, ensuring that the desired enantiomer is preserved.

Analysis of Factors Mitigating Racemization During Synthetic Steps

Racemization of amino acids during synthetic manipulations often proceeds through the formation of a succinimide (B58015) intermediate, which can lead to the loss of stereochemical information at the α-carbon. nih.gov Several factors are crucial in mitigating this risk during the phthaloylation of asparagine.

The reaction conditions, including temperature, solvent, and the nature of the reagents, also play a pivotal role. Milder reaction conditions are generally preferred to minimize the risk of racemization. The formation of N-phthaloyl-α-amino acid esters from α-hydroxy acids has been achieved with high stereospecificity, indicating that with the correct choice of reagents and pathway, the chiral center can remain uncompromised. semanticscholar.org

Table 1: Factors Influencing Racemization of Asparagine Derivatives

| Factor | Effect on Racemization | Mitigation Strategy | Reference |

|---|---|---|---|

| α-Proton Lability | Increased lability leads to a higher rate of racemization. | Substitution of α-hydrogen with deuterium (B1214612) to leverage the kinetic isotope effect. | nih.gov |

| Reaction Temperature | Higher temperatures can increase the rate of racemization. | Employing milder reaction conditions and lower temperatures. | semanticscholar.org |

| Reagent Choice | Certain reagents can promote the formation of racemizing intermediates. | Selection of reagents that favor a direct and stereospecific reaction pathway. | semanticscholar.org |

| Intermediate Stability | Formation of stable, planar intermediates (e.g., succinimide) facilitates racemization. | Utilizing synthetic routes that avoid or minimize the formation of such intermediates. | nih.gov |

Enantioselective Synthesis Utilizing N-Phthaloyl Asparagine Derivatives

Beyond its role as a protecting group, the N-phthaloyl moiety can be instrumental in directing the stereochemical outcome of reactions, enabling the enantioselective synthesis of new chiral molecules. nih.gov

Design and Application of Chiral Auxiliaries and Asymmetric Catalytic Systems

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome. wikipedia.orgsigmaaldrich.com N-phthaloyl protected amino acids, such as N-phthaloyl tert-leucine, have been successfully employed as chiral auxiliaries in Mannich-type reactions. nih.gov In these reactions, the phthaloyl amino acid chloride reacts with an imine to form an N-acyliminium ion intermediate, which is then attacked by a silyl (B83357) ketene (B1206846) acetal. nih.gov The steric bulk of the phthaloyl group and the side chain of the amino acid directs the approach of the nucleophile, leading to high diastereoselectivity, often exceeding a 99:1 ratio. nih.gov The auxiliary can then be cleaved and recovered. nih.gov This principle can be extended to derivatives of this compound, where the phthaloyl group and the asparagine side chain would similarly influence the stereochemistry of subsequent transformations.

Asymmetric catalytic systems often involve a chiral ligand that coordinates to a metal center, creating a chiral environment that biases the reaction towards one enantiomer. While specific examples utilizing this compound in this context are specialized, the general principle involves the non-covalent interaction of the substrate with the chiral catalyst to lower the energy of the transition state for the formation of one enantiomer over the other.

Investigation of Stereospecific and Stereoselective Reaction Pathways

The distinction between stereospecific and stereoselective reactions is crucial in understanding chiral control. A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. wvu.edumasterorganicchemistry.com In contrast, a stereoselective reaction is one where one stereoisomer is formed preferentially over others, regardless of the stereochemistry of the starting material. pharmaguideline.comchemistrytalk.org

The preparation of esters of N-phthaloyl-α-amino acids from esters of α-hydroxy acids serves as an example of a highly stereospecific reaction. For instance, (S)-(-)-ethyl 2-hydroxy-3-phenylpropionate was converted into (R)-(+)-N-phthaloylphenylalanine ethyl ester with a high degree of stereospecificity, indicating a reaction mechanism that proceeds with inversion of configuration at the chiral center. semanticscholar.org Such pathways are invaluable in synthetic chemistry as they provide a predictable and controllable means of generating a specific stereoisomer.

Methodologies for Racemic Resolution of Asparagine Derivatives

Racemic resolution is the process of separating a racemic mixture into its constituent enantiomers. wikipedia.org This is often necessary when a synthesis produces an equal mixture of enantiomers. For asparagine derivatives, several resolution techniques can be employed.

The most traditional method involves the formation of diastereomeric salts. libretexts.orglibretexts.org A racemic mixture of an acidic or basic asparagine derivative is reacted with a single enantiomer of a chiral resolving agent (a chiral base or acid, respectively). jackwestin.com The resulting diastereomers have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. wikipedia.orgbuchler-gmbh.com After separation, the resolving agent is removed to yield the pure enantiomers of the asparagine derivative. nih.gov

Another powerful technique is chiral chromatography, where the stationary phase of the chromatography column is itself chiral. jackwestin.com The two enantiomers of the racemic mixture interact differently with the chiral stationary phase, causing them to travel through the column at different rates and thus be separated.

Supramolecular Synthons and Dielectric Solvent Control in Resolution

Recent advances in crystal engineering have highlighted the role of supramolecular synthons in racemic resolution. Supramolecular synthons are predictable and robust intermolecular interactions that can guide the self-assembly of molecules into crystalline structures. acs.orgnih.gov In the context of resolution, understanding these synthons can help in designing crystallization processes that favor the formation of crystals of a single diastereomer or enantiomer. For example, racemic D,L-asparagine has been shown to spontaneously yield crystals with significant enantiomeric excess upon recrystallization. nii.ac.jp This phenomenon can be influenced by the presence of other amino acids, suggesting that specific intermolecular interactions (supramolecular synthons) between the different amino acid molecules direct the enantio-selective crystallization. nii.ac.jprsc.org

The choice of solvent, and specifically its dielectric constant, can also be a critical parameter in controlling the resolution process. The solvent can influence the stability and solubility of the diastereomeric complexes formed during resolution. By tuning the dielectric properties of the solvent, it may be possible to selectively precipitate one diastereomer over the other, thereby achieving efficient resolution.

Applications of N Phthaloyl Asparagine As a Key Building Block in Complex Molecular Synthesis

Role in Natural Product Synthesis

The total synthesis of natural products is a field that often requires the development of novel synthetic strategies and the use of specialized building blocks. While the direct application of N-phthaloyl asparagine in the total synthesis of a wide range of natural products is not extensively documented, the use of N-phthaloyl protected amino acids, in general, has been reported. For example, N-phthaloyl-protected tryptophan has been utilized in the synthesis of gypsetin, an inhibitor of acyl-CoA:cholesterol acyltransferase. researchgate.net This demonstrates the utility of the phthaloyl protecting group for amino acids in the context of complex natural product synthesis. Given the challenges associated with asparagine, it is plausible that this compound could serve as a key intermediate in the synthesis of natural products containing this amino acid, ensuring the integrity of the side-chain amide throughout the synthetic route.

Precursors for β-Lactam Antibiotics and Related Structures

The β-lactam ring is a core structural component of many essential antibiotics, including penicillins and cephalosporins. The synthesis of these vital drugs often relies on the precise construction of this four-membered ring, a process that can be facilitated by using protected amino acid precursors. N-phthaloyl protected amino acids have been utilized in model studies for the formation of the β-lactam nucleus.

In a model reaction demonstrating β-lactam ring formation, an N-phthaloyl (Ft) protected amino acid serves as a key precursor. The synthesis proceeds via Mitsunobu conditions, an organic reaction that converts an alcohol into a variety of functional groups, including an ester, using an azodicarboxylate and a phosphine. This specific application involves an intramolecular cyclization of a β-hydroxy amino acid derivative. The use of the N-phthaloyl protecting group is critical in this context to prevent unwanted side reactions of the amino group, thereby directing the reaction towards the successful formation of the strained β-lactam ring structure. nih.gov While β-lactam synthetase enzymes are related to asparagine synthetases in nature, the chemical synthesis often relies on such protected building blocks to achieve the desired molecular architecture. google.com

Synthesis of Chemically Modified Asparagine Analogues

The phthaloyl group is a widely used protecting group for the α-amino moiety of asparagine, enabling the synthesis of a diverse array of chemically modified asparagine analogues. The general synthetic strategy involves the initial protection of the amino acid's nitrogen atom by reacting it with phthalic anhydride (B1165640), often under heating in a solvent like glacial acetic acid or under milder conditions using reagents like N-carboethoxy phthalimide (B116566). google.comscispace.com This protection prevents the amino group from participating in subsequent reactions, thus allowing for selective modification at the side-chain carboxyl group or other parts of the molecule.

Once the desired modifications are complete, the phthaloyl group can be readily removed, typically by hydrazinolysis (reaction with hydrazine (B178648) hydrate), to liberate the free amino group of the newly synthesized asparagine analogue. google.com This straightforward protect-modify-deprotect sequence has been employed to create various analogues. For instance, a multi-step process to produce D-asparagine from L-aspartic acid utilizes phthaloyl-DL-asparagine as a key intermediate. google.com In another example, an N-phthaloylasparagine ester was synthesized through the oxidation of an N-substituted isoindolinone derivative, demonstrating an alternative route to protected asparagine building blocks. nih.gov

The following table summarizes various methods for the synthesis of N-phthaloyl amino acids, including asparagine derivatives.

| Method | Reagents | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Thermal Condensation | Aspartic Acid, Phthalic Anhydride | Reflux in glacial acetic acid | Traditional and common method for forming the phthalimide. | google.com |

| Mild Phthaloylation | Asparagine, N-Carboethoxy phthalimide, Sodium Carbonate | Aqueous solution, room temperature | Avoids drastic conditions, preserving optical activity. | scispace.com |

| Oxidative Conversion | N-substituted isoindolinone derivative, Oxone®/KBr | Acetonitrile/water, 40-45 °C | Transforms a latent protecting group into the N-phthaloyl group. | nih.gov |

| Racemization & Synthesis | Phthaloyl-L-aspartic acid, Acetic Anhydride | Reflux with racemization agent | Generates phthaloyl-DL-aspartic anhydride for further conversion to phthaloyl-DL-asparagine. | google.com |

Construction of Diverse Polyheterocyclic Frameworks

N-phthaloylated amino acids, derived from precursors like this compound, are valuable starting materials for constructing complex, nitrogen-containing polyheterocyclic frameworks. These frameworks are scaffolds for many biologically active molecules and pharmaceuticals. One prominent example is the synthesis of benzimidazoles.

The synthesis involves a cyclocondensation reaction between an N-phthaloylamino acid and o-phenylenediamine (B120857). google.com In this process, the N-phthaloyl protected amino acid is refluxed with o-phenylenediamine in the presence of dilute hydrochloric acid. This reaction leads to the formation of a new heterocyclic ring system, yielding N-substituted benzimidazole (B57391) derivatives. The phthaloyl group effectively directs the reaction, and the choice of the initial amino acid allows for the introduction of various substituents onto the final benzimidazole structure, enabling the creation of a library of diverse heterocyclic compounds. google.com

Glycosylation Reactions and Oligosaccharide Assembly

Glycosylation, the enzymatic process of attaching glycans (carbohydrates) to proteins or lipids, is a critical post-translational modification that influences a vast range of biological processes. The synthesis of complex oligosaccharides and glycoconjugates is a formidable challenge in chemistry, requiring precise control over stereochemistry. N-phthaloyl protected glycosyl donors have emerged as powerful tools in this field, particularly in challenging reactions like sialylation.

Leveraging Fixed Dipole Effects of the N-Phthaloyl Group in Sialylation

Sialylation is the incorporation of sialic acid into oligosaccharide chains. Achieving high stereoselectivity in this reaction, specifically α-selectivity, is a significant synthetic hurdle. Research has demonstrated that using a sialic acid donor with an N-phthaloyl (NPhth) group at the C-5 position dramatically enhances both the reactivity and the α-selectivity of the glycosylation reaction. nih.gov

This high selectivity is attributed to a phenomenon known as the "fixed dipole effect" of the N-phthaloyl group. The two carbonyl groups within the phthaloyl moiety create a strong, fixed dipole moment. This dipole influences the electronic environment of the reaction center, favoring the formation of the α-glycosidic bond over the β-anomer. This strategy has been successfully applied to the sialylation of various galactose and lactose (B1674315) acceptors, leading to excellent yields and diastereomeric ratios. nih.gov

The table below illustrates the high α-selectivity achieved in sialylation reactions using a C-5 N-phthaloyl protected sialyl donor with different acceptors.

| Acceptor Molecule | Product | Yield (%) | α:β Ratio | Reference |

|---|---|---|---|---|

| Galactose derivative 1 | α(2-6)-sialoglycoside | 91 | 98:2 | nih.gov |

| Galactose derivative 2 | α(2-3)-sialoglycoside | 77 | 97:3 | nih.gov |

| Lactose derivative | α(2-3)-sialolactose | 81 | 97:3 | nih.gov |

| Sterically hindered acceptor | α(2-3)-sialoglycoside | 77 | 65:35 | nih.gov |

Microfluidic Systems for Enhanced Glycosylation Efficiency and Selectivity

To further improve the efficiency and scalability of these highly selective sialylation reactions, researchers have turned to microfluidic systems. Continuous flow chemistry in microreactors offers superior control over reaction parameters such as mixing, temperature, and reaction time compared to traditional batch processes. nih.govresearchgate.net

Applying the α-sialylation reaction using the N-phthaloyl donor to a microfluidic system has proven to be highly effective and amenable to large-scale synthesis. nih.gov The microflow regime facilitates more homogeneous mixing and precise control, leading to rapid and efficient reactions. This integration of a sophisticated protecting group strategy (the fixed dipole effect of NPhth) with advanced reactor technology (microfluidics) represents a significant step forward in the automated and efficient synthesis of complex, biologically important oligosaccharides. nih.gov The high-throughput nature of microreactors also allows for rapid optimization of reaction conditions for various sialyl donors, including those bearing N-phthaloyl groups. nih.gov

Ligand Design and Coordination Chemistry

This compound serves as a valuable precursor in the design and synthesis of specialized ligands for coordination chemistry. The phthaloyl group provides robust protection of the α-amino group of asparagine, allowing for selective modifications at the side-chain carboxyl group. This strategic protection is instrumental in the synthesis of aspartyl-amide ligands, which can then be coordinated with various transition metals to form complexes with diverse geometries and potential applications. The presence of multiple coordination sites—the amide oxygen and nitrogen atoms, and the carboxylate oxygen atoms—in the deprotected ligand allows for versatile binding to metal centers.

Synthesis of Aspartyl-Amide Ligands for Transition Metal Complexes

The synthesis of aspartyl-amide ligands from this compound is a multi-step process that leverages the protective nature of the phthaloyl group to achieve regioselective amide bond formation. A general synthetic strategy involves the activation of the side-chain carboxylic acid of this compound, followed by reaction with a primary or secondary amine to form the desired N-substituted aspartyl-amide. Subsequent deprotection of the α-amino group yields the final ligand, ready for coordination with a transition metal.

A related synthetic pathway has been demonstrated for the preparation of β-L-aspartyl-cyclohexylamide, which begins with the reaction of N-phthaloyl-L-aspartic anhydride with cyclohexylamine. unite.edu.mkunite.edu.mk This method takes advantage of the regioselective attack of the amine on the β-carbonyl group of the anhydride. unite.edu.mkunite.edu.mk Following the formation of the N-phthaloyl-aspartyl-amide, the phthaloyl protecting group is typically removed by hydrazinolysis to liberate the α-amino group, yielding the final aspartyl-amide ligand. unite.edu.mkunite.edu.mk

These aspartyl-amide ligands are of significant interest in coordination chemistry due to their ability to act as chelating agents for a variety of transition metals. The coordination of N-protected amino acids, such as N-phthaloyl glycine (B1666218), with transition metal ions like Cu(II), Ag(I), Cd(II), Hg(II), and Pb(II) has been reported, where the coordination primarily occurs through the carboxylic group. jofamericanscience.org In the case of deprotected aspartyl-amide ligands, coordination can involve the α-amino group, the amide group, and the carboxylate group, leading to the formation of stable chelate rings with the metal center. mdpi.com The specific coordination mode and the resulting geometry of the metal complex are influenced by the nature of the metal ion, the steric and electronic properties of the N-substituent on the amide, and the reaction conditions.

The resulting transition metal complexes have potential applications in various fields, leveraging the inherent properties of both the metal center and the amino acid-derived ligand. mdpi.comjocpr.com The chirality of the asparagine backbone can also be exploited in the development of chiral catalysts for asymmetric synthesis. mdpi.com

Table 1: Synthesis and Coordination of Aspartyl-Amide Ligands

| Ligand Precursor | Amine | Resulting Ligand | Potential Transition Metals | Postulated Coordination Mode |

| This compound | Cyclohexylamine | Aspartyl-cyclohexylamide | Cu(II), Ni(II), Co(II) | Bidentate (α-amino, carboxylate) |

| This compound | Benzylamine | Aspartyl-benzylamide | Pd(II), Pt(II), Rh(I) | Bidentate (α-amino, carboxylate) |

| This compound | Aniline | Aspartyl-anilide | Fe(III), Ru(II), Mn(II) | Tridentate (α-amino, amide-O, carboxylate) |

| This compound | Piperidine | Aspartyl-piperidide | Zn(II), Cd(II), Ag(I) | Bidentate (α-amino, carboxylate) |

Based on a comprehensive search of available scientific literature, detailed computational studies and theoretical investigations focusing specifically on the chemical compound This compound , as outlined in the requested structure, are not present in the accessible research landscape.

While computational studies, including Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations, have been conducted on the parent amino acid, L-asparagine, and on the general class of N-phthaloyl amino acids, specific research dedicated to the elucidation of reaction mechanisms, conformational analysis, solvation effects, dynamic behavior, and structure-reactivity relationships of this compound could not be located.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for the following sections:

Computational Studies and Theoretical Investigations of N Phthaloyl Asparagine

Structure-Reactivity Relationships Through Computational Analysis of N-Phthaloyl Asparagine

Correlating Structural Modulations with Reactivity and Stereoselectivity

The absence of published findings on these specific topics for this compound prevents the generation of the requested article with the required detailed research findings and data tables.

Advanced Analytical Techniques in N Phthaloyl Asparagine Research

Spectroscopic Characterization for Detailed Structural Elucidation

Spectroscopic methods provide a detailed view of the molecular structure of N-phthaloyl asparagine by probing the interactions of the molecule with electromagnetic radiation.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Mechanistic Probing

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure and stereochemistry of this compound. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of atoms within the molecule.

In the ¹H NMR spectrum of a related compound, N-phthaloyl-L-aspartic acid, the aromatic protons of the phthalimide (B116566) group typically appear as a complex multiplet in the downfield region, generally between δ 7.8 and 8.0 ppm. nih.gov The methine proton (α-proton) on the chiral center of the asparagine moiety is expected to resonate as a multiplet, with its chemical shift influenced by the neighboring carboxyl and phthalimide groups. The diastereotopic methylene (B1212753) protons (β-protons) of the asparagine side chain will typically appear as distinct multiplets due to their different magnetic environments.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. The carbonyl carbons of the phthalimide group are characteristically found in the δ 167-168 ppm region. nih.gov The carboxyl carbon of the asparagine residue is also observed in the downfield region, typically around δ 170-172 ppm. nih.gov The α-carbon, attached to the nitrogen of the phthalimide, and the β-carbon of the side chain resonate at distinct positions in the aliphatic region of the spectrum.

Table 1: Typical ¹H NMR Chemical Shifts for N-Phthaloyl Aspartic Acid Derivatives

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (Phthalimide) | 7.8 - 8.0 | Multiplet |

| α-CH | ~5.0 | Multiplet |

| β-CH₂ | ~2.9 - 3.2 | Multiplets |

Note: Data is based on analogous structures like N-phthaloyl-L-aspartic acid and may vary slightly for this compound.

Table 2: Typical ¹³C NMR Chemical Shifts for N-Phthaloyl Aspartic Acid Derivatives

| Carbon | Chemical Shift (δ, ppm) |

| Carbonyl (Phthalimide) | 167.5 |

| Carbonyl (Carboxyl) | 170.4 - 171.9 |

| Aromatic (Phthalimide, quaternary) | 131.6 |

| Aromatic (Phthalimide, CH) | 123.9, 135.4 |

| α-C | 48.4 |

| β-C | 34.3 |

Note: Data is based on analogous structures like N-phthaloyl-L-aspartic acid and may vary slightly for this compound. nih.gov

High-Resolution Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation

High-resolution mass spectrometry (HRMS) is an essential tool for accurately determining the molecular weight of this compound and confirming its elemental composition. This technique provides a highly precise mass-to-charge ratio (m/z) of the molecular ion, which can be used to deduce the exact molecular formula.

During the synthesis of this compound, HRMS can be employed to monitor the reaction's progress by identifying the presence of the starting materials, intermediates, and the final product in the reaction mixture. The disappearance of the starting material's molecular ion peak and the appearance of the product's peak at the calculated exact mass provide clear evidence of a successful reaction.

Furthermore, tandem mass spectrometry (MS/MS) can be utilized to study the fragmentation patterns of the this compound ion. By inducing fragmentation and analyzing the resulting daughter ions, valuable structural information can be obtained, further confirming the identity of the compound. Common fragmentation pathways for related phthalimide derivatives often involve the cleavage of the imide ring and side-chain functionalities.

Table 3: Expected HRMS Data for this compound (C₁₂H₁₀N₂O₅)

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 263.0662 |

| [M+Na]⁺ | 285.0482 |

| [M-H]⁻ | 261.0517 |

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Progress

Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the key functional groups present in this compound. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The presence of the phthalimide group is confirmed by two strong carbonyl (C=O) stretching bands, typically appearing around 1775 cm⁻¹ (asymmetric) and 1715 cm⁻¹ (symmetric). The carboxylic acid group will exhibit a broad O-H stretching band in the region of 3300-2500 cm⁻¹ and a C=O stretching band around 1700-1725 cm⁻¹. Aromatic C=C stretching vibrations from the phthalimide's benzene (B151609) ring are typically observed in the 1600-1450 cm⁻¹ region. ekb.eg

IR spectroscopy is also a valuable tool for monitoring the progress of the reaction to form this compound. For instance, in the reaction of phthalic anhydride (B1165640) with asparagine, the disappearance of the characteristic anhydride C=O stretching bands (around 1850 and 1780 cm⁻¹) and the appearance of the imide and carboxylic acid bands would indicate the formation of the desired product.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |

| Phthalimide | C=O Stretch (asymmetric) | ~1775 |

| Phthalimide/Carboxylic Acid | C=O Stretch (symmetric) | ~1715 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

Chromatographic Separations for Purity Assessment and Isolation

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of this compound from reaction mixtures and for quantitative analysis.

Utilization of Liquid Chromatography (e.g., HPLC, UPLC) for Reaction Monitoring and Product Purification

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are powerful techniques for the analysis and purification of this compound. These methods separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

For reaction monitoring, a small aliquot of the reaction mixture can be injected into an HPLC or UPLC system at various time points. By monitoring the decrease in the peak area of the starting materials and the increase in the peak area of the this compound product, the reaction kinetics can be studied, and the optimal reaction time can be determined.

Preparative HPLC can be employed for the purification of this compound on a larger scale. By collecting the fraction corresponding to the product peak, a highly pure sample can be obtained. The purity of the isolated this compound can then be assessed by analytical HPLC, where a single, sharp peak is indicative of a high degree of purity. The choice of stationary phase (e.g., C18 for reversed-phase) and mobile phase composition is crucial for achieving optimal separation.

X-ray Crystallography for Definitive Solid-State Structure Determination

For the closely related N,N-phthaloyl-glycine, X-ray diffraction studies have revealed detailed insights into its molecular geometry and intermolecular interactions, such as hydrogen bonding, in the crystalline state. researchgate.net Similarly, the crystal structure of L-asparagine monohydrate has been extensively studied, showing a complex network of hydrogen bonds. nih.gov By analogy, it is expected that the crystal structure of this compound would be significantly influenced by hydrogen bonding involving the carboxylic acid and amide functionalities, as well as potential π-π stacking interactions between the phthalimide rings of adjacent molecules. Such a study would provide definitive proof of the compound's structure and stereochemistry.

Future Research Directions and Perspectives on N Phthaloyl Asparagine Chemistry

Innovations in Synthetic Strategies for N-Phthaloyl Asparagine and Its Analogues

Traditional methods for the synthesis of N-phthaloyl amino acids often involve harsh reaction conditions, such as high temperatures, which can lead to racemization. ekb.eg For instance, refluxing phthalic anhydride (B1165640) and an amino acid in glacial acetic acid is a common method. ekb.egsphinxsai.com Solvent-free microwave activation has also been explored as an alternative to conventional heating. researchgate.net

A significant innovation for milder synthesis is the use of N-carboethoxy phthalimide (B116566) as a reagent. This allows the reaction to be carried out in an aqueous solution at room temperature, which helps in preserving the optical activity of the amino acids. scispace.com This method has been successfully used to prepare phthaloyl-L-asparagine with good yields. scispace.com

Future strategies will likely focus on further refining these methods to improve yields, reduce reaction times, and enhance stereochemical control. The development of novel catalysts and reaction media will be crucial in achieving these goals. A comparison of various synthetic methods highlights the trend towards milder and more efficient protocols.

Table 1: Comparison of Synthetic Methods for N-Phthaloyl Amino Acids

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Thermal Method | Phthalic anhydride, Amino acid | Reflux in glacial acetic acid (170-180°C) sphinxsai.com | Readily available reagents | High temperature can cause racemization ekb.eg |

| Microwave Irradiation | Phthalic anhydride, Amino acid | Solvent-free or in various solvents researchgate.netjmchemsci.com | Short reaction times, high yields ekb.eg | Potential for localized overheating |

| N-carboethoxy phthalimide | N-carboethoxy phthalimide, Amino acid | Aqueous sodium carbonate at room temperature scispace.com | Mild conditions, preserves optical activity scispace.com | Requires preparation of the reagent |

| Fusion Conditions | Phthalic anhydride, Amino acid | Solventless, heating in an oil bath jmchemsci.com | High yield, avoids solvent use | High temperatures may be required |

Discovery of Novel Reactivity Modes and Catalytic Systems for Functionalization

The N-phthaloyl group is not merely a protecting group; it can also direct the reactivity of the asparagine moiety. Recent research has shown that the phthalimido group can act as a site-protecting and stereodirecting group in rhodium-catalyzed C-H functionalization reactions. nih.govresearchgate.net This opens up new avenues for the selective modification of the amino acid backbone. The electron-withdrawing nature of the phthalimido group can inductively protect nearby C-H bonds, leading to functionalization at more remote and sterically accessible sites. nih.gov

Furthermore, palladium-catalyzed reactions have enabled the selective cleavage of the C-N bond in N-phthaloyl-amino acid amides, leading to transamidation and decarbonylation. acs.org This novel reactivity provides a powerful tool for the modification of amino acid derivatives.

Future research will likely explore a wider range of catalytic systems to uncover new modes of reactivity for this compound. This could include the use of other transition metals, as well as organocatalysts and biocatalysts, to achieve unprecedented transformations. The goal will be to develop a diverse toolbox of reactions for the precise and efficient functionalization of this versatile compound.

Expansion of this compound as a Versatile Chiral Synthon in Asymmetric Synthesis

The inherent chirality of asparagine makes its N-phthaloyl derivative a valuable chiral synthon for asymmetric synthesis. While the use of amino acids as chiral auxiliaries is a well-established strategy, the specific applications of this compound are still being explored. researchgate.net Its rigid phthalimide group can provide excellent stereocontrol in a variety of chemical transformations.

Recent advancements in nickel-catalyzed enantioconvergent substitution reactions have utilized racemic α-phthalimido alkyl chlorides to produce chiral dialkyl carbinamine derivatives with high enantioselectivity. organic-chemistry.org This highlights the potential of the phthalimido group to direct asymmetric transformations.

Future efforts will likely focus on expanding the repertoire of asymmetric reactions where this compound can be used as a chiral auxiliary or building block. This could include its application in aldol (B89426) reactions, Michael additions, and other carbon-carbon bond-forming reactions. The development of new methodologies that leverage the unique structural features of this compound will be key to unlocking its full potential as a chiral synthon for the synthesis of complex, biologically active molecules. rsc.org

Integration of this compound Chemistry with Continuous Flow and Automated Synthesis Platforms

The integration of continuous flow and automated synthesis platforms offers significant advantages in terms of efficiency, safety, and scalability. nih.gov In the context of this compound, these technologies can be applied to both its synthesis and its use in more complex synthetic sequences, such as in the preparation of asparagine-linked oligosaccharides. beilstein-journals.orgd-nb.info

Microfluidic systems have been shown to improve the yield and selectivity of glycosylation reactions involving N-phthaloyl-protected donors. beilstein-journals.orgd-nb.inforesearchgate.net The precise control over reaction parameters such as temperature and mixing in these systems is a key factor in achieving these improvements. researchgate.net Automated synthesis platforms can streamline the multi-step processes often required for the synthesis of complex molecules, reducing manual labor and improving reproducibility. rsc.org

The future of this compound chemistry will undoubtedly involve a greater adoption of these modern technologies. nih.govrsc.org The development of robust and reliable flow-based methods for the synthesis of this compound and its derivatives will be a major area of focus. Furthermore, the integration of these methods into fully automated platforms will enable the rapid and efficient production of a wide range of complex molecules for various applications.

Predictive Chemistry through Advanced Computational Modeling for Rational Design

Computational modeling has become an indispensable tool in modern chemistry for understanding reaction mechanisms, predicting molecular properties, and guiding the rational design of new molecules and processes. nih.govnih.gov In the context of this compound, computational methods can be used to study its conformational preferences, electronic properties, and reactivity.

Studies have utilized computational techniques to calculate the pKa values of asparagine and related dipeptides, providing insights into their acid-base properties. scielo.br Such computational approaches can be extended to this compound to predict how the phthaloyl group influences its chemical behavior. Furthermore, computational modeling can aid in the design of new catalysts and reaction conditions for the selective functionalization of this compound. researchgate.netnih.gov

The future of this compound chemistry will see a deeper integration of advanced computational modeling for the rational design of new synthetic strategies and novel analogues with desired properties. mdpi.comnih.govyale.edugeneonline.com By combining computational predictions with experimental validation, researchers will be able to accelerate the discovery and development of new applications for this important chemical compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-phthaloyl asparagine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves phthaloylation of asparagine using phthalic anhydride in anhydrous conditions. Key variables include solvent choice (e.g., DMF or THF), temperature (60–80°C), and stoichiometric ratios. Purity is optimized via recrystallization (ethanol/water mixtures) or column chromatography. Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane) and confirm structure via H NMR (amide protons at δ 6.5–7.5 ppm) and FT-IR (C=O stretch at ~1770 cm) .

Q. How is this compound characterized to confirm structural integrity and rule out side products?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Check for phthaloyl group aromatic protons (δ 7.7–7.9 ppm) and asparagine backbone signals.

- HPLC : Use a C18 column with UV detection (220 nm) to assess purity (>95%).

- Mass Spectrometry : ESI-MS should show [M+H] at m/z 277.1.

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.3%).

Contaminants like unreacted asparagine or phthalic acid are identified via melting point deviations (>5°C from literature) .

Q. What are the primary applications of this compound in peptide synthesis and medicinal chemistry?

- Methodological Answer : The phthaloyl group acts as a temporary amine protector, enabling selective peptide chain elongation. Key applications:

- Solid-Phase Synthesis : Use Fmoc/aspartimide chemistry; deprotect with hydrazine hydrate.

- Anticancer Agent Synthesis : Incorporate into scaffolds targeting asparagine metabolism (e.g., ALL treatment).

Validate functional efficacy via in vitro assays (e.g., cell viability IC) and stability studies (pH 7.4 buffer, 37°C) .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize this compound synthesis to address low yield or scalability issues?

- Methodological Answer : Design a Box-Behnken model (3 factors: temperature, solvent ratio, catalyst concentration) with 15–20 runs. Measure yield as the response variable. Use ANOVA to identify significant interactions (e.g., solvent-temperature synergy). Validate optimized conditions (e.g., 70°C, DMF:HO 9:1, 0.1M catalyst) with triplicate runs. A coefficient of determination (R) >0.90 indicates model reliability .

Q. How should researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Follow steps:

Replicate Experiments : Adhere to NIH guidelines for preclinical studies (dose, cell lines, controls) .

Assess Impurities : Use HPLC-MS to detect trace byproducts (e.g., deprotected asparagine).

Statistical Validation : Apply t-tests or ANOVA to compare datasets; report effect sizes and confidence intervals.

Contextualize Findings : Consider cell line specificity (e.g., Jurkat vs. HEK293) or assay conditions (serum-free vs. serum-containing media) .

Q. What experimental design strategies mitigate challenges in using this compound in automated peptide synthesizers?

- Methodological Answer :

- Coupling Efficiency : Pre-activate with HOBt/DIC for 30 min to reduce aspartimide formation.

- Deprotection Kinetics : Monitor hydrazine exposure time (5–10 min) via in-line UV monitoring (λ = 280 nm).

- Scale-Up : Use segmented flow reactors to maintain mixing efficiency and temperature control. Validate with MALDI-TOF for sequence accuracy .

Q. How do solvent polarity and pH affect the stability of this compound during long-term storage?

- Methodological Answer : Conduct accelerated stability studies:

- Solvent Screening : Store at 4°C in DMSO, DMF, or aqueous buffers (pH 4–9).

- Degradation Analysis : Quantify via HPLC every 7 days; identify degradation products (e.g., phthalic acid) via LC-MS.

- pH Stability : Optimal stability observed in anhydrous DMSO (pH neutral); avoid >pH 8 due to hydrolysis .

Data Reporting & Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-response data involving this compound derivatives?

- Methodological Answer : Use nonlinear regression (e.g., log[inhibitor] vs. normalized response in GraphPad Prism). Report IC values with 95% CI and goodness-of-fit (R >0.85). For outliers, apply Grubbs’ test (α = 0.05). Share raw data in repositories like Zenodo to enable meta-analysis .

Q. How can researchers ensure reproducibility when documenting this compound protocols?

- Methodological Answer : Follow FAIR principles:

- Detailed Metadata : Include batch numbers, solvent suppliers, and equipment calibration dates.

- Open Protocols : Use platforms like protocols.io for step-by-step workflows.

- Negative Controls : Report all failed experiments (e.g., undesired cyclization products) to aid troubleshooting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.